3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid

Descripción

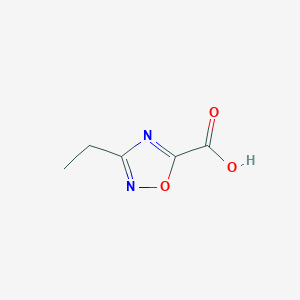

This compound features a five-membered 1,2,4-oxadiazole (B8745197) ring, which is characterized by the presence of one oxygen and two nitrogen atoms. The ring is substituted at the 3-position with an ethyl group and at the 5-position with a carboxylic acid group. The corresponding ethyl ester, ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate, is documented in chemical databases, providing some insight into its basic properties. uni.lu

Table 1: Predicted Physicochemical Properties of Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. uni.lu

The 1,2,4-oxadiazole ring is a well-established heterocyclic scaffold in organic chemistry. nih.gov The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, typically involves the cyclization of an O-acyl amidoxime (B1450833). rdd.edu.iq This is generally achieved by reacting an amidoxime with a carboxylic acid derivative. rdd.edu.iq For the synthesis of the title compound, propionamidoxime would likely be reacted with an activated form of oxalic acid, such as ethyl chlorooxoacetate, followed by hydrolysis of the resulting ester.

The 1,2,4-oxadiazole scaffold, particularly when functionalized with a carboxylic acid or a related group, holds considerable academic and industrial significance, primarily in the field of medicinal chemistry and drug discovery. nih.govipbcams.ac.cn This is largely due to its role as a bioisostere.

Bioisosterism in Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 1,2,4-oxadiazole ring is widely recognized as a bioisosteric replacement for ester and amide functional groups. nih.gov This is a crucial strategy in drug design to improve a molecule's pharmacokinetic profile, such as its metabolic stability, without sacrificing its desired biological activity. rdd.edu.iq Esters and amides are often susceptible to hydrolysis by enzymes in the body, leading to rapid degradation of a drug. The stable 1,2,4-oxadiazole ring can mimic the steric and electronic properties of these groups while being resistant to such enzymatic cleavage. mdpi.com

Furthermore, the 1,2,4-oxadiazole-5-carboxylic acid moiety itself can act as a bioisostere for a carboxylic acid group. While seemingly redundant, the heterocyclic core can influence the acidity and spatial arrangement of the carboxylic acid, potentially leading to improved interactions with biological targets and better cell membrane permeability. ipbcams.ac.cn

Applications in Medicinal Chemistry

The 1,2,4-oxadiazole nucleus is a component of several approved drugs and numerous investigational compounds. nih.gov Derivatives of 1,2,4-oxadiazole have been explored for a wide range of therapeutic applications, demonstrating activities such as:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antiviral ipbcams.ac.cn

Antibacterial and Antifungal nih.gov

Nematicidal in agricultural applications researchgate.net

For instance, recent research has focused on designing 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. ipbcams.ac.cn In these studies, the 1,2,4-oxadiazole core and the carboxylic acid group were identified as privileged fragments for achieving high inhibitory activity. ipbcams.ac.cn

The academic interest in the 1,2,4-oxadiazole-5-carboxylic acid moiety is driven by its potential to generate novel compounds with improved drug-like properties. The ethyl group at the 3-position of the title compound would contribute to the lipophilicity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. The systematic exploration of different substituents at this position is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate |

| Propionamidoxime |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649223 | |

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-35-8 | |

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Electronic Properties of 3 Ethyl 1,2,4 Oxadiazole 5 Carboxylic Acid

Structural Features of the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com This core structure imparts several fundamental characteristics to the molecule. Disubstituted 1,2,4-oxadiazoles, such as the subject compound, are generally stable molecules, capable of tolerating both strong acids and bases. nih.gov

The 1,2,4-oxadiazole ring is a planar, conjugated system and is considered aromatic. chemicalbook.comchim.it However, its degree of aromaticity is relatively low compared to other five-membered heterocyclic systems. chim.itpsu.edu It is among the least aromatic of the azoles, containing two pyridine-type nitrogen atoms and a furan-type oxygen atom, which makes it the most electron-poor in its class. nih.govpsu.edu This low aromaticity index suggests that the π-electrons are not as extensively delocalized as in more classically aromatic rings. psu.edu UV spectral data further indicate that the ring exhibits more of a heterodiene character than a purely aromatic one. nih.gov This reduced aromatic stabilization contributes to the ring's tendency to undergo rearrangements into more stable heterocyclic systems under thermal or photochemical conditions. chim.itpsu.edu

Experimental evidence from X-ray diffraction confirms the planar structure of the 1,2,4-oxadiazole ring. chemicalbook.comnih.gov This planarity is a prerequisite for its (albeit weak) aromaticity, allowing for the overlap of p-orbitals to form the π-electron system. As a five-membered ring, the internal bond angles will deviate from the ideal 120° for sp²-hybridized atoms, introducing a degree of angle strain. However, this strain is a common feature of many stable five-membered aromatic heterocycles and does not critically destabilize the molecule under normal conditions. The planarity of the core ensures that the attached ethyl and carboxylic acid groups can exert their electronic effects on the π-system effectively.

| Property | Description | Reference |

|---|---|---|

| Aromaticity | Considered aromatic, but with a low aromaticity index and significant heterodiene character. It is an electron-poor system. | nih.govchim.itpsu.edu |

| Geometry | The five-membered ring is planar, which is consistent with its conjugated π-electron system. | chemicalbook.comnih.gov |

| Key Bonds | Contains a relatively weak and easily cleavable O-N bond, which is a key factor in its rearrangement reactions. | chim.it |

| Stability | Disubstituted derivatives are generally stable in strong acids and bases, though less stable than the 1,3,4-oxadiazole (B1194373) isomer. | nih.gov |

Electronic Influence of the Carboxylic Acid Group at Position 5

In stark contrast to the ethyl group, the carboxylic acid moiety (-COOH) at the C5 position is a potent electron-withdrawing group (EWG). numberanalytics.com It withdraws electron density from the aromatic ring through two mechanisms: a negative inductive effect (-I) due to the high electronegativity of the oxygen atoms, and a negative resonance effect (-M or mesomeric effect) where the π-electrons of the ring are delocalized onto the carboxyl group. numberanalytics.comvedantu.com This strong deactivating effect significantly reduces the electron density of the oxadiazole ring, making it even more electron-deficient. numberanalytics.com Studies have shown that the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more effectively exercised through its C5 position than its C3 position, making the placement of the -COOH group at C5 particularly impactful. nih.gov

| Position | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density | Reference |

|---|---|---|---|---|---|

| C3 | Ethyl (-CH₂CH₃) | Donating (+I) | None | Increases (activator) | libretexts.orgwikipedia.orgnumberanalytics.com |

| C5 | Carboxylic Acid (-COOH) | Withdrawing (-I) | Withdrawing (-M) | Decreases (deactivator) | numberanalytics.comvedantu.com |

Unique Electronic Properties and Their Impact on Chemical Behavior

The presence of an electron-donating group at C3 and a strong electron-withdrawing group at C5 creates a pronounced "push-pull" electronic environment within the 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid molecule. This electronic polarization is superimposed on a heterocyclic core that is already inherently electron-poor and weakly aromatic. nih.govchim.it

This unique electronic architecture has several major implications for the molecule's chemical behavior:

Reactivity Towards Nucleophiles: The carbon atoms of the ring, particularly C3 and C5, are electrophilic. chim.it The strong electron-withdrawing effect of the -COOH group makes the C5 position especially susceptible to nucleophilic attack. chemicalbook.comnih.gov

Acidity: The electron-withdrawing nature of the 1,2,4-oxadiazole ring, coupled with the potent -I and -M effects of the carboxyl group itself, stabilizes the corresponding carboxylate anion. quora.comechemi.com This stabilization increases the acidity of the carboxylic acid proton, making the compound a stronger acid than an analogous aliphatic carboxylic acid.

Tendency for Ring Rearrangement: The low aromaticity and the presence of a weak O-N bond are intrinsic features of the 1,2,4-oxadiazole core that predispose it to various molecular rearrangements. chim.itpsu.edu The specific substituents at C3 and C5 can influence the pathways and products of these thermal or photochemical transformations.

Synthetic Strategies for 3 Ethyl 1,2,4 Oxadiazole 5 Carboxylic Acid and Its Derivatives

Amidoxime-Based Cyclization Methodologies

The most prevalent route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. nih.gov This process is conceptually a [4+1] cycloaddition, where four atoms (N-C-N-O) are contributed by the amidoxime and the final carbon atom is supplied by the carboxylic acid derivative. The general mechanism proceeds through two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole (B8745197) ring. nih.gov For the synthesis of the target compound, 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid, the key starting material is propanamidoxime.

The foundational methods for 1,2,4-oxadiazole synthesis have paved the way for modern, more efficient protocols. These classical reactions established the core chemical transformations that are still widely used today.

The first synthesis of the 1,2,4-oxadiazole heterocycle was reported in 1884 by Ferdinand Tiemann and Paul Krüger. Their pioneering work involved the reaction of amidoximes with acyl chlorides. nih.gov This classical approach demonstrated the fundamental principle of acylating an amidoxime, followed by a cyclization reaction to form the stable five-membered aromatic ring. While their initial methods sometimes resulted in low yields and the formation of by-products, their contribution was crucial in establishing the field of oxadiazole chemistry and laid the groundwork for all subsequent synthetic developments. nih.gov

Modern synthetic approaches have refined the classical methods by employing a wide range of carboxylic acid derivatives and optimizing reaction conditions to improve yields, reduce reaction times, and simplify purification processes. These methods offer broad applicability for creating diverse libraries of 1,2,4-oxadiazole compounds.

The reaction of an amidoxime with an acyl chloride, such as ethyl chlorooxoacetate (also known as monoethyl oxalyl chloride), remains a robust and widely used method for synthesizing 5-carboxy-substituted 1,2,4-oxadiazoles. researchgate.netchemicalbook.com Ethyl chlorooxoacetate is a highly reactive acylating agent that readily reacts with the nucleophilic oxygen of the amidoxime. chemicalbook.comsigmaaldrich.com

To synthesize the ethyl ester of the target compound, ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate, propanamidoxime is reacted with ethyl chlorooxoacetate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the acylation step. researchgate.net The subsequent intramolecular cyclization is often promoted by heating.

Research has demonstrated that the choice of solvent and base significantly impacts the reaction's efficiency. A study on the synthesis of various ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates provides valuable insights applicable to the 3-ethyl analogue. The highest yields were typically achieved in polar aprotic solvents like acetonitrile (B52724) or acetone. researchgate.net

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Triethylamine (Et3N) | 80 | 78 |

| Acetonitrile | Pyridine (Py) | 80 | 75 |

| Acetonitrile | Sodium Bicarbonate (NaHCO3) | 80 | 63 |

| Acetone | Triethylamine (Et3N) | 56 | 63 |

| Acetone | Pyridine (Py) | 56 | 81 |

| 1,4-Dioxane | Triethylamine (Et3N) | 100 | 63 |

| 1,4-Dioxane | Sodium Bicarbonate (NaHCO3) | 100 | 75 |

A typical one-pot procedure involves adding the acyl chloride dropwise to a solution of the amidoxime and a base in a suitable solvent under cooling, followed by refluxing the mixture to drive the cyclization, often for several hours. chemicalbook.com This approach has been used to synthesize a variety of 3-substituted-1,2,4-oxadiazole-5-carboxylates with good to excellent yields. chem-soc.si

The condensation of amidoximes with carboxylic acid esters, such as diethyl oxalate, provides an alternative, often milder, route to 1,2,4-oxadiazoles. nih.gov This method avoids the use of highly reactive and moisture-sensitive acyl chlorides. The reaction typically requires a base to facilitate the initial acylation and subsequent cyclization.

A one-pot synthesis for 3,5-disubstituted-1,2,4-oxadiazoles has been developed using amidoximes and methyl or ethyl esters in a superbasic medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) at room temperature. nih.gov This method is notable for its operational simplicity, though reaction times can range from 4 to 24 hours. nih.gov

Another approach involves reacting an amidoxime with an excess of a diester, like diethyl oxalate, at elevated temperatures (e.g., 120°C) for several hours. This method can proceed without the need for additional catalysts or bases, with the excess ester serving as the reaction medium. google.com Upon cooling, the product can often be isolated by simple filtration. This technique has been successfully applied to synthesize various ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates with yields ranging from 65-85%. google.com

| Aryl Group (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 4 | 65 |

| 4-Nitrophenyl | 3 | 85 |

| 4-Chlorophenyl | 3 | 80 |

| 4-Methylphenyl | 4 | 70 |

Carboxylic acid anhydrides are effective acylating agents for amidoximes and represent a middle ground in reactivity between acyl chlorides and esters. researchgate.net The reaction of an amidoxime with a dicarboxylic acid anhydride (B1165640), such as succinic anhydride or phthalic anhydride, can be used to introduce a carboxylic acid functionality at the C5 position of the oxadiazole ring.

The reaction proceeds similarly to that with other acylating agents: the amidoxime attacks one of the carbonyl groups of the anhydride, leading to the formation of an O-acylamidoxime intermediate with a pendant carboxylic acid group. Subsequent heating, often in the presence of a dehydrating agent or under basic conditions, promotes the cyclization to form the 1,2,4-oxadiazole ring. reactory.app While symmetrical anhydrides like acetic anhydride are commonly used, the reaction with cyclic dicarboxylic anhydrides is particularly useful for synthesizing 1,2,4-oxadiazoles bearing a carboxyalkyl or carboxyaryl side chain. nih.govlibretexts.org The conditions must be controlled to favor the intramolecular cyclization to the oxadiazole rather than other potential side reactions, such as imide formation. reactory.app

Condensation with Carboxylic Acids and Acid Derivatives

Activation using Coupling Reagents (e.g., Carbonyldiimidazole (CDI), Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

A prevalent method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid. This reaction necessitates the activation of the carboxylic acid, which can be efficiently achieved using various coupling reagents. chim.it These reagents facilitate the formation of an intermediate O-acylamidoxime, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. clockss.org

Carbonyldiimidazole (CDI) is a particularly effective reagent for both the formation and subsequent cyclodehydration of O-acyl benzamidoximes in a parallel synthesis format. capes.gov.brnih.gov The use of CDI allows for a streamlined purification process, often requiring only simple liquid-liquid extraction and filtration. capes.gov.brnih.gov This reagent can also be employed in a base-catalyzed system, such as NaOH/DMSO, to activate carboxylic acids for reaction with amidoximes. mdpi.comnih.gov

Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are other commonly used carbodiimides that activate carboxylic acids in situ for reaction with amidoximes. chim.itnih.gov EDC, often used as its water-soluble hydrochloride salt (EDCI), is advantageous because its urea (B33335) byproduct is also water-soluble, simplifying its removal during aqueous workup. wikipedia.orgcommonorganicchemistry.com EDCI is typically employed in a pH range of 4.0-6.0 and is a carboxyl-activating agent for coupling primary amines to form amide bonds, a mechanism analogous to its use in oxadiazole synthesis. wikipedia.orgcommonorganicchemistry.com These coupling reactions are frequently performed in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govcommonorganicchemistry.com

| Coupling Reagent | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | Acts as both acylating and cyclodehydrating agent; facilitates simple purification. | Used in parallel synthesis; compatible with NaOH/DMSO medium. | capes.gov.brnih.govmdpi.com |

| Dicyclohexylcarbodiimide (DCC) | Standard coupling reagent for activating carboxylic acids. | Used for in situ activation of carboxylic acids with amidoximes. | chim.itnih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC/EDCI) | Water-soluble reagent and byproduct, simplifying purification. | pH 4.0-6.0; often used with HOBt or NHS. | chim.itwikipedia.orgcommonorganicchemistry.com |

Formation via Mixed Anhydride Intermediates (e.g., Ethyl Chloroformate Mediation)

An alternative to carbodiimide-based activation is the formation of a mixed anhydride intermediate. Ethyl chloroformate is a common reagent for this purpose. researchgate.net In this method, a carboxylic acid reacts with ethyl chloroformate in the presence of a base, such as triethylamine, to generate a mixed anhydride in situ. researchgate.netresearchgate.net This highly reactive intermediate is then treated with an amidoxime. researchgate.net The subsequent reaction leads to the formation of the O-acylamidoxime, which can be cyclized, often by heating, to afford the 3,5-disubstituted 1,2,4-oxadiazole in high yields. researchgate.net

This strategy has been shown to be efficient and clean, providing excellent yields of the final products after a simple workup. researchgate.net The reaction can be carried out in various solvents, with acetonitrile being a particularly effective medium. researchgate.net The process is general and can be applied to a range of carboxylic acids and amidoximes. researchgate.net

Base-Catalyzed Cyclocondensation Systems (e.g., NaOH/DMSO Medium)

A highly efficient, one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved at room temperature using a superbase medium like sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO). nih.govmdpi.com This method allows for the direct condensation of amidoximes with various carboxyl derivatives, including esters, acyl chlorides, and anhydrides. mdpi.comnih.gov The NaOH/DMSO system promotes both the initial O-acylation of the amidoxime and the subsequent intramolecular cyclocondensation. nih.gov

This pathway has proven to be very effective in medicinal chemistry for producing 1,2,4-oxadiazoles that bear carboxylic acid functionality, which is achieved by using dicarboxylic acid anhydrides as the starting material. nih.gov Carbonyldiimidazole (CDI) has also been identified as a suitable activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids within the NaOH/DMSO medium. mdpi.comnih.gov While the reaction times can range from a few hours to a full day, the protocol is valued for its simplicity and efficiency. nih.govmdpi.com

Microwave Irradiation Enhanced Syntheses

The application of microwave energy can significantly accelerate the synthesis of 1,2,4-oxadiazoles, offering several advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. clockss.orgresearchgate.netnih.govresearchgate.net Microwave-assisted synthesis is considered a key component of green chemistry due to its efficiency and lower energy consumption. researchgate.net

This technique has been successfully applied to one-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their derivatives. organic-chemistry.orgrsc.org For instance, the reaction between amidoximes and acyl chlorides under solvent-free conditions, supported on magnesia, proceeds rapidly and in high yields under microwave irradiation. clockss.orgresearchgate.net Similarly, polymer-supported reagents have been used in combination with microwave heating to generate 1,2,4-oxadiazoles in an expeditious manner, with the added benefit of simplified purification by filtration. acs.org

| Reactants | Conditions | Advantages | Reference |

|---|---|---|---|

| Amidoximes + Acyl Chlorides | Solvent-free, on magnesia support, microwave irradiation. | Rapid, high-yielding, easy workup. | clockss.orgresearchgate.net |

| Amidoximes + Carboxylic Acids | Polymer-supported reagents (e.g., PS-Carbodiimide), microwave heating (150 °C, 15 min). | Rapid generation, high yields, simplified purification. | acs.org |

| Nitriles + Hydroxylamine + Meldrum's acids | One-pot, solvent-free, microwave irradiation. | Good to excellent yields. | organic-chemistry.org |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction is a fundamental and powerful method for constructing the 1,2,4-oxadiazole ring. researchgate.netresearchgate.net This approach typically involves the reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). nih.govmdpi.com

Cycloaddition of Nitriles and Nitrile Oxides

The reaction of a nitrile oxide with a nitrile is a classic example of a [3+2] cycloaddition to form a 1,2,4-oxadiazole. researchgate.netorganic-chemistry.org Nitrile oxides can be generated in situ from various precursors, such as the dehydration of α-nitroketones or from aldoximes. organic-chemistry.orgmdpi.com Despite the accessibility of the starting materials, this synthetic route can be challenging due to the relative non-reactivity of the cyano triple bond and the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.govmdpi.com

To overcome these limitations, catalysts can be employed. For example, platinum(IV) catalysts have been shown to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions, though issues with catalyst cost and starting material solubility can still be problematic. nih.govmdpi.com

Mechanistic Classification: [3+2] vs. [4+1] Approaches

The synthesis of the 1,2,4-oxadiazole ring can be mechanistically classified based on the number of atoms contributed by each precursor to the final five-membered ring. chim.it

The [3+2] approach refers to the 1,3-dipolar cycloaddition where three atoms come from one component (the nitrile oxide) and two atoms come from the other (the nitrile). researchgate.netchim.it This is a concerted pericyclic reaction that directly forms the heterocyclic ring. mdpi.com

In contrast, the [4+1] approach describes the more common synthetic route involving amidoximes. chim.it In this pathway, four atoms (C-N-O-N) are derived from the amidoxime, while the fifth atom (a carbon) is supplied by an activated carboxylic acid or its derivative (e.g., acyl chloride, ester, anhydride). chim.it This is a stepwise process involving an initial acylation to form an O-acylamidoxime intermediate, followed by a cyclization-dehydration step to close the ring. chim.it

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods for the construction of the 1,2,4-oxadiazole ring system from readily available starting materials have been developed. These methods typically involve the in-situ generation of a reactive intermediate, which then undergoes cyclization to form the desired heterocyclic core.

A common and effective one-pot strategy for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of nitriles, hydroxylamine, and carboxylic acids. This approach has been optimized for parallel chemistry, allowing for the rapid generation of compound libraries. The process generally consists of three key steps that occur sequentially in a single reaction vessel: the formation of an amidoxime from the nitrile and hydroxylamine, condensation of the amidoxime with a carboxylic acid to yield an O-acylamidoxime, and subsequent cyclodehydration to the 1,2,4-oxadiazole. acs.org

Direct Synthesis from Nitriles and Carboxylic Acids

The direct synthesis of 1,2,4-oxadiazoles from nitriles and carboxylic acids in a one-pot fashion is a highly convergent and atom-economical approach. This method avoids the need to isolate the intermediate amidoxime, which can sometimes be unstable. The reaction is typically carried out in the presence of a coupling agent or an activator for the carboxylic acid. The success of this one-pot procedure has been demonstrated in the synthesis of a 141-member library of 3,5-disubstituted 1,2,4-oxadiazoles, showcasing its broad applicability. acs.org The reaction conditions are often mild, and the methodology has been successfully applied to the synthesis of bioactive molecules, including agonists of the free fatty acid receptor 1. acs.org

A variety of coupling reagents can be employed to facilitate the condensation between the in situ-generated amidoxime and the carboxylic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amidoxime. The choice of solvent and base can also play a crucial role in the reaction's efficiency and yield.

Vilsmeier Reagent-Mediated Protocols for Carboxylic Acid Activation

The Vilsmeier reagent (chloro(dimethylamino)methylidene]dimethylammonium chloride) has emerged as a powerful tool for the activation of carboxylic acids in the synthesis of 1,2,4-oxadiazoles. nih.gov This reagent efficiently activates the carboxylic acid group, facilitating its reaction with the amidoxime intermediate. A key advantage of using the Vilsmeier reagent is that it can promote the cyclization of the resulting O-acylamidoxime under mild conditions. mdpi.com

In a typical Vilsmeier reagent-mediated protocol, the carboxylic acid is treated with the reagent to form a highly reactive intermediate. The subsequent addition of an amidoxime leads to the formation of the O-acylamidoxime, which then undergoes intramolecular cyclization to afford the 1,2,4-oxadiazole. This one-pot procedure is characterized by good to excellent yields (ranging from 61-93%), a straightforward purification process, and the use of readily available starting materials. nih.gov The reaction is often conducted at room temperature, further highlighting the mildness of this synthetic approach. mdpi.com

| Reagent/Catalyst | Key Features | Typical Yields | Reference |

| Vilsmeier Reagent | Activates carboxylic acids; promotes cyclization under mild conditions. | 61-93% | nih.gov |

| Parallel Synthesis Optimization | Suitable for library synthesis; one-pot from nitriles and carboxylic acids. | Moderate | acs.org |

Synthesis of Structural Analogues and Homologs Bearing the 1,2,4-Oxadiazole-5-carboxylic Acid Scaffold

The synthesis of structural analogues and homologs of this compound is of great interest for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring, researchers can fine-tune the pharmacological properties of these compounds.

A general and efficient one-pot protocol for the synthesis of diversely substituted carboxylic acids bearing the 1,2,4-oxadiazole motif has been developed. This method utilizes the reaction of amidoximes with dicarboxylic acid anhydrides in a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) medium. daneshyari.com This approach allows for the synthesis of a wide range of aromatic and heteroaromatic amidoxime-derived 1,2,4-oxadiazoles. The use of inexpensive starting materials and the demonstrated gram-scalability of the reaction make it suitable for industrial applications. daneshyari.com

Furthermore, methods for creating libraries of 3,5-disubstituted 1,2,4-oxadiazoles have been established, enabling the exploration of a vast chemical space. acs.org These libraries can include analogues with varying alkyl and aryl substituents at both the 3- and 5-positions. For instance, the synthesis of 3-aryl-5-alicyclic- mdpi.comdaneshyari.comnih.gov-oxadiazoles has been reported, demonstrating the versatility of the synthetic methodologies. researchgate.net

The synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates provides a platform for further functionalization to obtain a variety of analogues. researchgate.net The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives. This allows for the introduction of diverse functional groups at the 5-position, leading to a broad range of structural analogues.

| Synthetic Approach | Starting Materials | Key Features | Resulting Analogs | Reference |

| One-pot with dicarboxylic anhydrides | Amidoximes, Dicarboxylic acid anhydrides | Efficient, mild, scalable | 3-(Substituted)-1,2,4-oxadiazol-5-yl)propanoic and butanoic acids | daneshyari.com |

| Parallel synthesis | Nitriles, Carboxylic acids | High-throughput library generation | 3-Alkyl-5-alkyl, 3-alkyl-5-aryl, 3-aryl-5-aryl, 3-aryl-5-alkyl derivatives | acs.org |

| From ethyl carboxylates | Amidoximes, Ethyl chlorooxoacetate | Versatile for further functionalization | Ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates | researchgate.net |

Reactivity and Chemical Transformations of 3 Ethyl 1,2,4 Oxadiazole 5 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of transformations, making it a key handle for molecular elaboration. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a common transformation to produce the corresponding esters. This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification researchgate.net. The resulting esters can serve as derivatives with altered solubility and biological activity or as intermediates for further synthesis. For instance, the ethyl ester, ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate, is a known derivative uni.luhxchem.net.

Classic esterification methods involve treating a carboxylic acid with an alcohol under acidic conditions to facilitate the reaction researchgate.net. While specific documented procedures for the 3-ethyl derivative are not detailed in the provided results, general methods for esterifying carboxylic acids are widely applicable researchgate.net.

Table 1: Examples of Esterification Conditions for Related Carboxylic Acids

| Carboxylic Acid | Alcohol | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| General Carboxylic Acid | Alcohol | Dehydrating agent (e.g., H₂SO₄) | Ester | researchgate.net |

| 4-hydroxybenzoic acid | Ethyl chloroacetate | K₂CO₃, Acetone, Reflux | Ethyl 2-(4-carboxyphenoxy)acetate | nanobioletters.com |

The carboxylic acid group of this compound can be converted into an amide through reaction with a primary or secondary amine. This transformation is crucial in drug discovery programs, as the 1,2,4-oxadiazole (B8745197) ring is often employed as a bioisostere for amide and ester groups to improve properties like hydrolytic stability rjptonline.orgnih.gov.

Amidation typically requires activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive species like an acid chloride (using reagents such as thionyl chloride or oxalyl chloride) or by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like hydroxybenzotriazole (HOBt) mdpi.com. These methods facilitate the formation of the amide bond under relatively mild conditions. For example, a general procedure involves stirring the carboxylic acid with an amine in the presence of a coupling agent and a base in a suitable solvent like dimethylformamide (DMF) mdpi.com.

Table 2: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Activator/Additive | Typical Solvent | Key Features |

|---|---|---|---|

| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DMF, CH₂Cl₂ | Forms a water-soluble urea (B33335) byproduct, simplifying purification. |

| Thionyl Chloride (SOCl₂) | N/A | Toluene, CH₂Cl₂ | Converts carboxylic acid to highly reactive acid chloride. |

The derivatization of the carboxylic acid group is a cornerstone for functionalizing the 3-Ethyl-1,2,4-oxadiazole scaffold nih.govacs.org. Beyond simple esters and amides, the carboxylic acid can be transformed into a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development ipbcams.ac.cn. These derivatizations allow for the introduction of various pharmacophoric features or moieties that can modulate the compound's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

Late-stage functionalization strategies, where complex modifications are made in the final steps of a synthesis, are particularly valuable nih.govacs.org. For instance, one-pot synthesis-functionalization protocols have been developed for other heterocyclic carboxylic acids, allowing for the rapid generation of diverse libraries of compounds from a common starting material nih.govacs.org. Such strategies significantly reduce the step-count compared to traditional approaches and enhance the accessibility of novel derivatives for biological screening nih.govacs.org.

Transformations Involving the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is an electron-withdrawing heterocycle characterized by low aromaticity and a labile O-N bond chim.itresearchgate.netosi.lv. These features make the ring susceptible to various transformations, particularly ring-opening and rearrangement reactions, and influence its substitution patterns.

The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring predispose it to undergo rearrangements into more stable heterocyclic systems, often under thermal or basic conditions researchgate.net. One of the most significant rearrangement pathways is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism researchgate.netosi.lv.

In an ANRORC-type reaction, a nucleophile first attacks an electrophilic carbon atom of the oxadiazole ring (typically C5), leading to the formation of an intermediate. This is followed by the cleavage (opening) of the heterocyclic ring, and subsequent recyclization to form a new, often more stable, heterocycle nih.govrsc.org. For example, 1,2,4-oxadiazoles can react with hydrazine (B178648) to produce 3-amino-1,2,4-triazoles via a reductive ANRORC pathway nih.gov. The reaction proceeds through the addition of hydrazine, followed by ring-opening, ring-closure, and a final reduction step nih.gov.

Another important transformation is the Boulton-Katritzky rearrangement (BKR), which involves an internal nucleophilic substitution within a side chain attached to the oxadiazole ring chim.it.

Table 3: Major Rearrangement Reactions of the 1,2,4-Oxadiazole Ring

| Rearrangement Type | General Mechanism | Typical Outcome | Reference |

|---|---|---|---|

| ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) | Nucleophilic attack at C5, followed by ring cleavage and recyclization. | Formation of new heterocyclic systems (e.g., 1,2,4-triazoles, indazoles). chim.itnih.gov | researchgate.netosi.lvrsc.org |

| BKR (Boulton-Katritzky Rearrangement) | Internal nucleophilic substitution involving a side-chain nucleophile and the N2 atom of the ring. | Conversion into other heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles. chim.it | chim.itosi.lv |

The electronic nature of the 1,2,4-oxadiazole ring dictates its susceptibility to substitution reactions. Due to the presence of electronegative oxygen and nitrogen atoms, the ring is electron-deficient. This high electrophilicity means that nucleophilic attacks on the oxadiazole ring are more common than electrophilic attacks chim.it.

The carbon atoms of the ring (C3 and C5) exhibit electrophilic properties, making them susceptible to attack by nucleophiles chim.it. The entire ring acts as an electron-withdrawing group, which can increase the reactivity of attached substituents researchgate.net. For instance, the C5 position is particularly prone to nucleophilic attack, which can initiate ring-opening as seen in ANRORC reactions chim.it.

Electrophilic substitution on the 1,2,4-oxadiazole ring itself is generally difficult due to its electron-deficient nature. However, electrophilic reactions can occur on substituents attached to the ring, or the ring can be activated under "superelectrophilic" conditions, such as in Brønsted superacids nih.govbeilstein-journals.org. Under these conditions, protonation of a ring nitrogen can create highly reactive dications, which can then react with weak nucleophiles nih.gov.

Strategic Derivatization for Chemical Library Synthesis

The strategic derivatization of this compound is a key process in the generation of chemical libraries for drug discovery and other life science applications. The primary point of diversification on this scaffold is the carboxylic acid group at the 5-position of the oxadiazole ring. This functional group is readily amenable to a variety of chemical transformations, most notably amide bond formation, which allows for the systematic introduction of a wide range of chemical substituents. The goal of creating such a library is to explore the structure-activity relationships (SAR) of the resulting compounds, identifying key structural features that influence biological activity.

A common and effective method for the synthesis of a library of 3-ethyl-1,2,4-oxadiazole-5-carboxamides involves the parallel amide coupling of the parent carboxylic acid with a diverse set of primary and secondary amines. This approach allows for the rapid generation of a large number of distinct molecules from a common building block.

The general synthetic route for this derivatization is outlined below:

Scheme 1: General Synthesis of a 3-Ethyl-1,2,4-oxadiazole-5-carboxamide Library

In this synthetic scheme, this compound is activated in situ using a suitable coupling agent. Common coupling agents for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions. The activated carboxylic acid is then reacted with a library of diverse amines (R1R2NH) to yield the corresponding amide derivatives.

The selection of amines for the library is a critical aspect of the strategic derivatization process. A well-designed library will include amines with a variety of steric and electronic properties to comprehensively probe the chemical space around the core scaffold. This can include:

Aliphatic amines: Both cyclic and acyclic, to explore the impact of flexibility and conformational constraint.

Aromatic and heteroaromatic amines: To investigate the role of π-stacking interactions and the introduction of additional hydrogen bond donors and acceptors.

Functionalized amines: Containing additional functional groups such as alcohols, esters, or other heterocycles to explore potential secondary binding interactions.

The resulting library of 3-ethyl-1,2,4-oxadiazole-5-carboxamides can then be screened against a variety of biological targets to identify hit compounds with desired activities. Subsequent optimization of these hits, guided by the initial SAR data from the library, can lead to the development of potent and selective lead compounds.

Below is a representative data table illustrating the types of derivatives that could be synthesized for a chemical library based on this compound.

| Compound ID | R1 | R2 | Amine Used | Molecular Formula | Calculated MW |

| 1a | H | Cyclohexyl | Cyclohexylamine | C11H17N3O2 | 223.27 |

| 1b | H | Benzyl | Benzylamine | C13H15N3O2 | 245.28 |

| 1c | H | 4-Fluorophenyl | 4-Fluoroaniline | C12H12FN3O2 | 249.24 |

| 1d | H | 2-Pyridinylmethyl | 2-(Aminomethyl)pyridine | C12H14N4O2 | 246.27 |

| 1e | Methyl | Phenyl | N-Methylaniline | C13H15N3O2 | 245.28 |

| 1f | \multicolumn{2}{ | c | }{-CH2CH2OCH2CH2-} | Morpholine | C10H15N3O3 |

This systematic approach to the derivatization of this compound allows for the efficient exploration of chemical diversity and is a powerful strategy in modern medicinal chemistry.

Theoretical and Computational Investigations of 3 Ethyl 1,2,4 Oxadiazole 5 Carboxylic Acid

Quantum Chemical Studies of Electronic Structure and Properties

The electronic nature of the substituents on the 1,2,4-oxadiazole (B8745197) ring plays a crucial role in modulating its properties. mdpi.com In the case of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, the ethyl group at the C3 position is an electron-donating group, while the carboxylic acid group at the C5 position is an electron-withdrawing group. This push-pull electronic arrangement is expected to create a significant dipole moment and influence the molecule's reactivity.

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of such molecules. mdpi.com DFT calculations could provide detailed information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.

A hypothetical table of calculated electronic properties for this compound, based on general knowledge of similar compounds, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | ~ 3.5 D | Suggests a polar molecule with potential for strong intermolecular interactions. |

These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule. Such calculations would also provide insights into the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. The nitrogen and carbon atoms within the oxadiazole ring exhibit both nucleophilic and electrophilic characteristics, and their reactivity is further modulated by the attached substituents. researchgate.net

Mechanistic Elucidation of Synthetic Pathways through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone. The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. chim.itnih.gov This process typically involves two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. acs.org

For the synthesis of this compound, the likely precursors would be propanamidoxime and oxalic acid or a derivative thereof. The reaction can be facilitated by various coupling agents and conditions, including one-pot procedures at room temperature. nih.govresearchgate.netnih.gov

Computational modeling of this synthetic pathway would involve:

Reactant and Intermediate Geometries: Optimization of the three-dimensional structures of the reactants (propanamidoxime and oxalic acid derivative), the O-acylamidoxime intermediate, and any transition states.

Transition State Searching: Locating the transition state structures for both the O-acylation and the cyclodehydration steps. The energy of these transition states determines the activation energy and thus the rate of the reaction.

Reaction Energy Profile: Calculating the relative energies of the reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction. This profile would reveal the thermodynamics and kinetics of the synthetic pathway.

A hypothetical reaction energy profile for the formation of this compound is outlined in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Propanamidoxime + Activated Oxalic Acid) | 0 |

| 2 | Transition State 1 (O-acylation) | +15 |

| 3 | Intermediate (O-acylamidoxime) | -5 |

| 4 | Transition State 2 (Cyclodehydration) | +25 |

| 5 | Product (this compound) | -20 |

Conformational Analysis and Molecular Dynamics Simulations of Oxadiazole Derivatives

While the 1,2,4-oxadiazole ring is a rigid planar structure, the substituents attached to it, in this case, an ethyl group and a carboxylic acid group, have conformational flexibility. Conformational analysis aims to identify the most stable arrangement of these flexible groups and the energy barriers between different conformations. upenn.eduresearchgate.net

For this compound, the key conformational degrees of freedom are the rotation around the C-C bond of the ethyl group and the rotation around the C-C bond connecting the carboxylic acid group to the oxadiazole ring. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. researchgate.net An MD simulation of this compound in a solvent, such as water, would reveal:

Conformational Dynamics: How the ethyl and carboxylic acid groups move and interconvert between different conformations.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, and the nature of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. nih.gov

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and the formation of dimers or larger clusters.

The results of such simulations can be used to calculate various properties, such as the radial distribution function to understand the solvation shell structure and the potential of mean force to quantify the energetics of conformational changes.

A table summarizing the expected conformational and dynamic properties is presented below.

| Property | Description | Method of Investigation |

| Rotational Barrier of Ethyl Group | The energy required to rotate the methyl group around the C-C bond. | Potential Energy Surface Scan |

| Preferred Orientation of Carboxylic Acid | The dihedral angle of the COOH group relative to the oxadiazole ring. | Geometry Optimization |

| Hydrogen Bonding Dynamics | The formation and breaking of hydrogen bonds with solvent molecules. | Molecular Dynamics Simulation |

| Solvation Free Energy | The energy change associated with transferring the molecule from the gas phase to a solvent. | Free Energy Perturbation or Thermodynamic Integration |

These computational studies are crucial for understanding how the molecule will behave in a real-world environment, such as in a biological system or a material matrix. nih.gov

Computational Design Principles for Novel Oxadiazole Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. The 1,2,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of new drugs. mdpi.comnih.gov Computational design principles can be applied to modify the structure of this compound to create novel derivatives with enhanced biological activity or other desirable properties.

Structure-Activity Relationship (SAR) studies are a key component of this design process. nih.govnih.gov By systematically modifying the substituents on the oxadiazole ring and computationally evaluating their effect on a target property, it is possible to build a model that predicts the activity of new, unsynthesized compounds. For example, if the goal is to design a new enzyme inhibitor, the following computational steps could be taken:

Target Identification: Identify the three-dimensional structure of the target enzyme.

Molecular Docking: Computationally place the 1,2,4-oxadiazole derivatives into the active site of the enzyme to predict their binding mode and affinity. mdpi.com

SAR Analysis: Analyze the docking results for a series of derivatives to understand how different substituents influence binding. For instance, replacing the ethyl group with other alkyl or aryl groups, or modifying the carboxylic acid to an ester or an amide, could be explored. nih.gov

Lead Optimization: Based on the SAR, design new derivatives with improved binding affinity and other properties like solubility and metabolic stability.

A hypothetical table illustrating the design principles for novel derivatives is shown below.

| Modification on Base Structure | Rationale | Predicted Outcome | Computational Method |

| Replace Ethyl with Trifluoromethyl | Increase electron-withdrawing character | Enhanced binding to a specific protein target | Molecular Docking |

| Convert Carboxylic Acid to Amide | Introduce hydrogen bonding capabilities | Improved selectivity for a biological target | 3D-QSAR |

| Add a Phenyl group to the Ethyl chain | Increase lipophilicity and potential for pi-stacking | Enhanced membrane permeability and target interaction | Free Energy Calculations |

| Replace Carboxylic Acid with a bioisostere | Improve pharmacokinetic properties | Better oral bioavailability | ADMET Prediction Software |

These computational design principles, guided by a deep understanding of the structure and properties of the 1,2,4-oxadiazole core, can significantly accelerate the discovery and development of new molecules for a wide range of applications, from pharmaceuticals to materials science. rsc.orgnih.govopenrepository.comipbcams.ac.cn

Structure Property Relationships in 1,2,4 Oxadiazole 5 Carboxylic Acid Derivatives

Influence of Substituent Nature on Molecular Interactions

The nature of substituents on the 1,2,4-oxadiazole (B8745197) ring is a critical determinant of the molecule's noncovalent interactions, which in turn dictates its physical properties and biological activity. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—modulate the charge distribution across the heterocyclic system.

Research has shown that the introduction of electron-withdrawing groups, such as a nitro group, onto an aryl substituent at the C5 position of the 1,2,4-oxadiazole ring can lead to an increase in antitumor activity. nih.gov This enhancement is often attributed to altered molecular interactions with biological targets. The variation in hydrogen bond acceptor and donor strength between different derivatives is a key factor responsible for these effects. rsc.org

Furthermore, detailed structural analyses have revealed specific, previously undescribed noncovalent interactions between the oxadiazole ring and an adjacent carboxylic acid group. researchgate.net These interactions, identified as O(carboxyl)•••C(oxadiazole) and O(oxadiazole)•••C(carboxyl) contacts, are driven by a combination of electrostatic and dispersive forces. researchgate.net The presence and strength of these interactions are highly dependent on the electronic environment created by the ring's substituents. For instance, an electron-withdrawing substituent would enhance the electrophilic character of the ring carbons, potentially strengthening an interaction with the nucleophilic oxygen of the carboxyl group.

| Substituent Type | Effect on Ring Electronics | Impact on Molecular Interactions | Potential Consequence |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) | Decreases electron density on the ring; increases electrophilicity of ring carbons. | Enhances potential for electrostatic interactions (e.g., O•••C contacts); alters hydrogen bond accepting capacity. nih.govresearchgate.net | Increased biological activity, modified binding affinity. nih.gov |

| Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) | Increases electron density on the ring; enhances nucleophilicity of ring nitrogens. | Modulates hydrogen bond donating/accepting patterns; may favor different crystal packing arrangements. | Changes in solubility and pharmacokinetic profiles. |

Positional Effects of Functional Groups on Chemical Behavior and Reactivity

The chemical reactivity of the 1,2,4-oxadiazole ring is not uniform; it is significantly influenced by the position of its constituent heteroatoms and the functional groups attached. The 1,2,4-oxadiazole nucleus possesses a low level of aromaticity and a characteristically polarized, cleavable O-N bond, which are central to its reactivity. chim.it

The atoms within the ring exhibit distinct electronic characteristics: the N(3) atom is considered nucleophilic, while the carbon atoms, C(3) and C(5), are electrophilic. chim.it The C(5) position is particularly susceptible to nucleophilic attack, a tendency that is amplified by the presence of an electron-withdrawing group, such as the carboxylic acid in 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid. chim.it This makes the C(5) position a primary site for reactions with bidentate nucleophiles like hydrazine (B178648) or hydroxylamine, which can lead to a ring-opening intermediate. chim.it

| Position | Electronic Character | Common Reactions | Influence of Substituents |

|---|---|---|---|

| C(5) | Electrophilic. chim.it | Nucleophilic attack, leading to substitution or ring-opening. chim.it | Reactivity is enhanced by electron-withdrawing groups (e.g., -COOH). chim.it |

| C(3) | Electrophilic. chim.it | Can be targeted by nucleophiles, especially if activated. | Substituents here modulate the overall ring electronics. |

| N(2) | Electrophilic (due to O-N bond). chim.it | Internal nucleophilic substitution during thermal rearrangements (e.g., Boulton-Katritzky). chim.it | The weak O-N(2) bond is a key site of ring cleavage. |

| N(3) | Nucleophilic. chim.it | Site of protonation or electrophilic attack. | Basicity is influenced by substituents at C(3) and C(5). |

Bioisosteric Considerations of the 1,2,4-Oxadiazole Ring System

In medicinal chemistry, the 1,2,4-oxadiazole ring is frequently employed as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. It is most commonly used as a replacement for ester and amide functionalities. nih.govscispace.com

The primary rationale for this bioisosteric replacement is the enhanced metabolic stability of the 1,2,4-oxadiazole ring. nih.govscispace.com Unlike esters and amides, which are susceptible to enzymatic hydrolysis by esterases and amidases in the body, the 1,2,4-oxadiazole ring is resistant to such cleavage. nih.govscispace.com This resistance can lead to improved pharmacokinetic profiles, such as a longer half-life and better oral bioavailability. The five-membered heterocyclic ring is a perfect framework for novel drug development due to these unique bioisosteric properties. nih.gov

While it effectively mimics the steric and electronic properties of esters and amides, allowing it to maintain key interactions with biological targets, the 1,2,4-oxadiazole ring is not limited to replacing only these groups. It can also serve as a bioisostere for other functional groups, making it a versatile tool in drug design to overcome challenges related to metabolic instability or to fine-tune a compound's pharmacological properties. nih.govscispace.com

| Property | Amide / Ester Group | 1,2,4-Oxadiazole Ring |

|---|---|---|

| Metabolic Stability | Susceptible to enzymatic hydrolysis. | Resistant to hydrolysis, generally more stable. nih.govscispace.com |

| Hydrogen Bonding | Amides are H-bond donors and acceptors; Esters are H-bond acceptors. | Acts as a hydrogen bond acceptor (at ring nitrogens). |

| Geometry | Planar configuration. | Planar, aromatic-like system. |

| Dipole Moment | Possesses a significant dipole moment. | Possesses a significant dipole moment, can mimic electrostatic properties. |

Comparative Analysis with Related Oxadiazole Isomers (e.g., 1,3,4-Oxadiazoles)

The four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) exhibit distinct properties, with the 1,2,4- and 1,3,4-isomers being the most studied in medicinal chemistry. nih.govrroij.com Although they are constitutional isomers, the different arrangement of heteroatoms in the 1,2,4- and 1,3,4-oxadiazole (B1194373) rings leads to significant differences in their physical, chemical, and pharmaceutical characteristics. rsc.org

One key distinction lies in their polarity and resulting physicochemical properties. It has been reported that the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring can lead to higher polarity. rsc.org This change can influence a compound's solubility, permeability, and interaction with metabolic enzymes. For example, this isomeric substitution has been associated with reduced metabolic degradation by human liver microsomes. rsc.org

The reactivity of the two isomers also differs. As discussed, the 1,2,4-oxadiazole ring is prone to nucleophilic attack at the C(5) position and can undergo rearrangements involving the cleavage of the weak O-N bond. chim.it In contrast, the 1,3,4-oxadiazole ring, being more symmetric, typically undergoes nucleophilic attack at the C(2) and C(5) positions. rroij.com Experimental and computational studies suggest that variations in hydrogen bond acceptor and donor strength are responsible for many of the observed differences in their properties. rsc.org These distinctions underscore that while both are used as bioisosteres, they are not always interchangeable, and the choice of isomer can be a critical decision in drug design. rsc.orgrsc.org

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Symmetry | Asymmetric | Symmetric |

| Polarity | Generally less polar. | Generally more polar. rsc.org |

| Key Reactivity Feature | Cleavage of the weak O-N bond; nucleophilic attack at C(5). chim.it | More thermally stable; nucleophilic attack at C(2) and C(5). rroij.com |

| Hydrogen Bonding | Distinct H-bond acceptor/donor profile. rsc.org | Different H-bond acceptor/donor profile from 1,2,4-isomer. rsc.org |

| Metabolic Stability | Generally stable. | Can exhibit reduced metabolic degradation compared to the 1,2,4-isomer in some cases. rsc.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The 1,2,4-oxadiazole (B8745197) ring system is a valuable pharmacophore in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide groups. researchgate.net The carboxylic acid functionality at the 5-position of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid offers a versatile handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The carboxylic acid group can be readily converted into a range of other functional groups, such as esters, amides, and acid chlorides. This allows for the coupling of the 3-ethyl-1,2,4-oxadiazole moiety to other molecular fragments, enabling the construction of diverse and intricate molecular architectures. For instance, the synthesis of amides from 1,2,4-oxadiazole-5-carboxylic acids is a key step in the development of new therapeutic agents. ipbcams.ac.cn

General synthetic strategies for 3,5-disubstituted-1,2,4-oxadiazoles often involve the reaction of amidoximes with carboxylic acids or their derivatives. chem-soc.sinih.gov This highlights the fundamental role of carboxylic acids in the formation of the oxadiazole ring itself, further emphasizing the importance of compounds like this compound in synthetic chemistry.

Integration into Novel Chemical Scaffolds for Research

The unique electronic and structural features of the 1,2,4-oxadiazole ring make it an attractive component for the design of novel chemical scaffolds. These scaffolds can serve as the foundation for the development of new drugs, agrochemicals, and functional materials. The incorporation of the this compound moiety into larger, more complex structures can impart desirable properties to the resulting molecules.

The 1,2,4-oxadiazole ring is known to participate in various non-covalent interactions, which can influence the binding of a molecule to its biological target. mdpi.com By strategically placing the 3-ethyl-1,2,4-oxadiazole unit within a larger scaffold, chemists can fine-tune the pharmacological profile of a compound.

Furthermore, the synthesis of novel heterocyclic systems often relies on the availability of versatile building blocks. Carboxylic acid-bearing heterocycles like this compound are prime candidates for this role, as they can be readily modified and incorporated into a variety of ring systems. nih.gov

Contributions to Material Science Development (e.g., OLEDs)

Heterocyclic compounds, including oxadiazole derivatives, have garnered significant attention in the field of materials science, particularly for their application in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The electron-deficient nature of the 1,2,4-oxadiazole ring makes it a suitable component for electron-transporting materials (ETMs) in OLED devices. researchgate.net

The carboxylic acid group of this compound could be utilized to anchor the molecule to a polymer backbone or a metal oxide surface, allowing for the fabrication of solution-processable or hybrid OLEDs. The ability to tune the electronic properties of the oxadiazole ring through substitution at the 3-position (with the ethyl group in this case) provides a mechanism to optimize the performance of the resulting materials.

Below is a table summarizing the potential applications of this compound based on the known properties of the 1,2,4-oxadiazole scaffold.

| Application Area | Potential Role of this compound |

| Advanced Organic Synthesis | A versatile building block for the synthesis of complex molecules, particularly in medicinal chemistry. The carboxylic acid serves as a key functional handle for derivatization. |

| Novel Chemical Scaffolds | Incorporation into new heterocyclic systems to create scaffolds with tailored biological or material properties. |

| Materials Science (OLEDs) | Potential as a component in electron-transporting materials. The carboxylic acid could be used for functionalization and integration into device architectures. |

Q & A

Q. What are the recommended laboratory synthesis protocols for 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid?

A common approach involves cyclocondensation reactions, leveraging methodologies from analogous oxadiazole derivatives. For example, acyl hydrazines can react with activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate) under basic conditions to form the oxadiazole ring. Reaction optimization typically includes temperature control (60–100°C) and inert atmospheres to minimize side reactions . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound.

Q. How should researchers safely handle this compound in laboratory settings?

Based on safety data for structurally similar oxadiazoles (e.g., 3-isopropyl derivatives), strict personal protective equipment (PPE) is required:

- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .

- Skin/eye protection : Wear nitrile gloves and safety goggles compliant with EN 166 standards.

- Environmental controls : Avoid drainage discharge; use fume hoods for ventilation .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent placement and ring integrity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch near 1700 cm) .

- X-ray Crystallography : For unambiguous structural confirmation, though single-crystal growth may require solvent optimization (e.g., DMF/acetic acid mixtures) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electrophilic/nucleophilic sites by mapping electrostatic potentials. Molecular docking studies are useful for evaluating bioactivity, such as enzyme inhibition (e.g., diacylglycerol acyl transferase-1), by simulating interactions with target proteins .

Q. What experimental strategies address discrepancies in spectroscopic data during structural validation?

- Multi-technique cross-validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing tautomeric forms).

- Isotopic labeling : N or C labeling clarifies nitrogen/oxygen positioning in the oxadiazole ring .

- Dynamic NMR : Assesses rotational barriers in substituents (e.g., ethyl groups) to explain splitting patterns .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

Mechanistic studies on related triazole and oxadiazole inhibitors suggest:

- Active-site interactions : The oxadiazole ring acts as a bioisostere for carboxylic esters, enhancing binding affinity.

- Side-chain modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .

Methodological Challenges & Contradictions

Q. How should conflicting data on the acute toxicity of oxadiazole derivatives be reconciled?

While some safety sheets classify similar compounds as low toxicity (e.g., H302 for oral toxicity), discrepancies may arise from impurities or isomerization. Mitigation includes:

Q. What are the limitations of current synthetic routes for scaling this compound derivatives?

- Low yields : Cyclocondensation reactions often yield 40–60% due to competing side reactions.

- Solvent dependence : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

- Scalability : Transition from batch to flow chemistry may enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.